molecular formula C9H14O4 B1264470 Methyl Acrylate Methyl Methacrylate CAS No. 9011-87-4

Methyl Acrylate Methyl Methacrylate

Cat. No.: B1264470
CAS No.: 9011-87-4
M. Wt: 186.2 g/mol
InChI Key: NXMXPVQZFYYPGD-UHFFFAOYSA-N
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Description

Methyl Acrylate Methyl Methacrylate, also known as this compound, is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

9011-87-4

Molecular Formula

C9H14O4

Molecular Weight

186.2 g/mol

IUPAC Name

methyl 2-methylprop-2-enoate;methyl prop-2-enoate

InChI

InChI=1S/C5H8O2.C4H6O2/c1-4(2)5(6)7-3;1-3-4(5)6-2/h1H2,2-3H3;3H,1H2,2H3

InChI Key

NXMXPVQZFYYPGD-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC.COC(=O)C=C

Canonical SMILES

CC(=C)C(=O)OC.COC(=O)C=C

9011-87-4

Pictograms

Irritant; Health Hazard

Synonyms

Dakril 2M
methyl acrylate-methyl methacrylate copolyme

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a monomer mixture including 89.2 parts by mass of methyl methacrylate, 5.8 parts by mass of methyl acrylate and 5 parts by mass of xylene, 0.0294 part by mass of 1,1-di-t-butylperoxy-3,3,5-trimethyl cyclohexane and 0.115 part by mass of n-octylmercaptan were added and uniformly mixed therein. The solution was continuously supplied to a sealed type pressure resistant reactor having an inner volume of 10 L. Polymerization reaction is carried out at an average temperature of 130° C. for an average retention time of two hours while stirring, and then the reaction solution was continuously transferred to a storage tank with deaeration equipment connected to the reactor to remove volatile portions therefrom. The melted solution was further continuously transferred to an extruder to obtain pellets of a (methyl methacrylate-methyl acrylate) (b-1) copolymer.
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Synthesis routes and methods II

Procedure details

A separable flask fitted with a condenser, a nitrogen inlet and a stirrer was charged with 300 parts of deionized water, 2 parts of polyoxyethylene alkylphenyl ether phosphate sodium salt [GAFAC LO-529 (trade name); manufactured by Toho Chemical Industry Co., Ltd.] as an emulsifier, 0.0003 part of ethylenediaminetetraacetic acid sodium salt (hereinafter abbreviated as EDTA), 0.2 part of sodium formaldehyde sulfoxylate (hereinafter abbreviated as SFS), and 0.0001 part of ferrous sulfate, and its contents were heated to 80° C. with stirring. Then, a mixture composed of 99 parts of methyl methacrylate (hereinafter abbreviated as MMA), 1 part of methyl acrylate (hereinafter abbreviated as MA), 0.25 part of n-octyl mercaptan, and 0.125 part of tert-butyl hydroperoxide (hereinafter abbreviated as TBH) was added dropwise thereto over a period of 1 hour. After completion of the addition, this mixture was held at 80° C. for 2 hours to obtain an aqueous latex of MMA-MA copolymer particles. Measurements according to the dynamic light scattering method (DLS) revealed that these polymer particles had a diameter of 62 nm and a ζ-potential of -36 mV, indicating that they were negatively charged.
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polyoxyethylene alkylphenyl ether phosphate sodium salt
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Synthesis routes and methods III

Procedure details

0.107 g of CuBr, 0.349 g of 2,2′-bipyridyl and 0.109 ml of ethyl-2-bromoisobutyrate was added to a mixture of methyl acrylate (5 ml) and methyl methacrylate (10 ml), and the reaction mixture was heated to 90° C. Methyl acrylate (20 ml) was added to the reaction mixture at a rate of addition of 0.1 ml/min. Samples were withdrawn at certain time periods, and from the composition data obtained from NMR measurements of these samples and from GPC measurement of the molecular weights relative to polystyrene standards, the compositional gradient along the chain of the final copolymer was calculated (FIGS. 6A-B). The final polymer (3.15 g) was purified by reprecipitation from methanol/THF. DSC measurements of the final copolymer show a single glass transition with Tg=52° C.
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CuBr
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